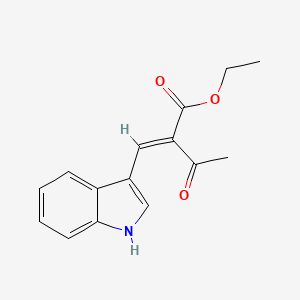![molecular formula C19H16N2O3 B5720044 N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide, commonly known as PAOPA, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PAOPA is a furamide derivative that possesses a unique chemical structure with a furan ring and an amide group. In
Mechanism of Action
The exact mechanism of action of PAOPA is not fully understood, but it is believed to act on multiple targets in the body. PAOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PAOPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, PAOPA has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
PAOPA has been shown to have various biochemical and physiological effects in preclinical studies. PAOPA has been shown to reduce inflammation and tumor growth in animal models of cancer. PAOPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, PAOPA has been shown to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
PAOPA has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, PAOPA also has some limitations, including its low solubility in water and potential toxicity at high doses. Further studies are needed to determine the optimal dose and safety profile of PAOPA.
Future Directions
There are several future directions for the study of PAOPA. One potential direction is to explore the use of PAOPA in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the role of PAOPA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dose and safety profile of PAOPA in humans.
Synthesis Methods
PAOPA can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting product is then reacted with phenylacetic acid to yield PAOPA. The synthesis of PAOPA has been reported in the literature, and the purity and yield can be improved by optimizing the reaction conditions.
Scientific Research Applications
PAOPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. PAOPA has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. PAOPA has also been studied for its potential role in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(13-14-5-2-1-3-6-14)20-15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHIBODCCNJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(phenylacetyl)amino]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)

